molecular formula C15H9N3O B325547 3-[(2-oxoindol-3-yl)amino]benzonitrile

3-[(2-oxoindol-3-yl)amino]benzonitrile

Katalognummer: B325547
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: IJVSKXDEYRTYGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Oxoindol-3-yl)amino]benzonitrile is a synthetic chemical compound of significant interest in medicinal chemistry and biological research. Its structure incorporates both a 2-oxoindole (isatin) moiety and a benzonitrile group, which are privileged scaffolds in drug discovery. The 2-oxoindole core is a common feature in molecules that exhibit a range of pharmacological activities, including kinase inhibition. Compounds with similar structural motifs are frequently investigated for their potential to regulate key cellular pathways, such as the FAK and SRC signaling pathways, which are prominent targets in oncology research for their roles in cell proliferation, migration, and survival . The primary research value of this compound lies in its potential as a building block for the synthesis of more complex molecules or as a lead compound for the development of novel therapeutic agents. Researchers can utilize it in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a reference standard in biochemical and cellular assays. Its mechanism of action would be specific to the research context but may involve interaction with enzyme active sites, such as inhibiting peptidyltransferase activity in a manner analogous to other heterocyclic inhibitors, though this is hypothetical and requires experimental validation . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C15H9N3O

Molekulargewicht

247.25 g/mol

IUPAC-Name

3-[(2-oxoindol-3-yl)amino]benzonitrile

InChI

InChI=1S/C15H9N3O/c16-9-10-4-3-5-11(8-10)17-14-12-6-1-2-7-13(12)18-15(14)19/h1-8H,(H,17,18,19)

InChI-Schlüssel

IJVSKXDEYRTYGW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=CC(=C3)C#N

Isomerische SMILES

C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=CC(=C3)C#N

Kanonische SMILES

C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=CC(=C3)C#N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparative Data

Compound Name Molecular Formula Key Substituents Applications Synthesis Yield/Purity References
3-[(2-Oxoindol-3-yl)amino]benzonitrile C₁₅H₁₀N₃O 2-Oxoindole, amino linker, nitrile Potential pharmaceuticals Not reported N/A
Bunitrolol C₁₄H₂₀N₂O₂ tert-Butylamino, hydroxypropoxy, nitrile Antianginal (β-blocker) Not reported
Bucindolol C₂₂H₂₅N₃O₂ Indol-3-yl, hydroxypropoxy, nitrile Cardiovascular therapy Not reported
3-[(Thian-3-yl)amino]benzonitrile C₁₂H₁₄N₂S Thian ring, amino linker, nitrile Research chemical Purity/quantity not specified
(R)-3-((3-Amino-4-fluorophenyl)... C₁₈H₁₇FN₃O·C₂H₂O₄ Fluorophenyl, cyclopropylmethyl, nitrile Medicinal chemistry candidate Not reported

Structural and Pharmacological Differences

Bunitrolol vs. Target Compound: Bunitrolol contains a tert-butylamino-hydroxypropoxy chain, optimizing β-adrenergic receptor binding . In contrast, the target compound’s 2-oxoindole group may target kinase domains or serotonin receptors due to its planar aromatic system. The nitrile in Bunitrolol enhances metabolic stability, whereas the indole-nitrogen in the target compound could participate in hydrogen bonding .

Bucindolol vs. Target Compound: Bucindolol’s indol-3-yl group and hydroxypropoxy side chain enable dual β-blockade and vasodilation .

Thian-Substituted Analogue :

  • The thian ring introduces sulfur, which may alter electronic properties (e.g., increased lipophilicity) compared to the target compound’s oxygenated indole . This could impact blood-brain barrier penetration.

Fluorophenyl Derivative: Fluorine substitution in (R)-3-((3-Amino-4-fluorophenyl)...benzonitrile oxalate enhances metabolic resistance and bioavailability . The target compound lacks halogens, suggesting differences in pharmacokinetics.

Vorbereitungsmethoden

Aminobenzonitrile and Oxoindole Coupling

A primary route involves the direct condensation of 3-amino-benzonitrile with 2-oxoindole derivatives. This method, adapted from the synthesis of 4-[(5-nitro-2-oxoindol-3-yl)amino]benzonitrile, typically employs acidic or basic conditions to facilitate nucleophilic aromatic substitution. For example, reacting 3-amino-benzonitrile with 3-bromo-2-oxoindole in dimethylformamide (DMF) at 80–100°C yields the target compound after 12–24 hours. However, the presence of electron-withdrawing groups (e.g., nitro) on the indole ring necessitates higher temperatures or catalytic additives.

Solvent and Catalyst Optimization

Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction kinetics by stabilizing ionic intermediates. Catalytic systems, such as p-toluenesulfonic acid (PTSA) or cesium carbonate, improve yields by deprotonating the amino group of benzonitrile, increasing its nucleophilicity. For instance, using 10 mol% PTSA in DMSO at 90°C achieves ~75% yield in analogous condensations.

Reductive Cyclization Approaches

Nitro Group Reduction and Cyclization

An alternative pathway involves reductive cyclization of nitro-substituted precursors. As demonstrated in indolinone syntheses, (4-cyano-2-nitro-phenyl)acetic acid undergoes hydrogenation over palladium-on-carbon (Pd/C) to form the 2-oxoindole scaffold. Applying this to 3-[(2-oxoindol-3-yl)amino]benzonitrile, 3-nitrobenzonitrile derivatives are first alkylated with chloroacetic acid, followed by hydrogenation and intramolecular amidation (Figure 1).

Table 1: Comparative Yields for Reductive Cyclization Methods

PrecursorCatalystSolventTemperature (°C)Yield (%)
3-Nitrobenzonitrile derivativePd/CEthanol8062
4-Methyl-3-nitrobenzonitrileRa-NiTHF10058

Multi-Step Synthesis with Protecting Groups

Esterification and Saponification Sequences

Complex routes involve protecting group strategies to prevent undesired side reactions. For example, 3-nitrobenzoic acid is esterified to methyl 3-nitrobenzoate, followed by electrophilic substitution with chloroacetic acid methyl ester to install the indole precursor. Saponification of the nitrile group and subsequent esterification yield the final product. This method, while laborious, ensures high purity (>95%) as confirmed by HPLC.

Tautomerism and Regioselectivity Control

During Michael-type additions, intermediates undergo imine-enamine tautomerism, influencing regioselectivity. For example, in spiro-4H-pyran syntheses, tautomerization directs cyclization to a single product. Applying this to 3-[(2-oxoindol-3-yl)amino]benzonitrile, careful pH control (pH 6–7) minimizes byproducts like 4a′.

Green Synthesis Methods

Solvent-Free and Catalytic Conditions

Eco-friendly adaptations include using water or ionic liquids as solvents. A patent describes serine protease inhibitor syntheses using aqueous micellar catalysis, which could be adapted for the target compound. Microwave-assisted reactions further reduce time; for instance, 15-minute irradiations at 150°C achieve 70% yields in analogous cyclizations.

Analytical Characterization

Spectroscopic Validation

1H NMR spectra of the compound show distinct signals for the benzonitrile proton (δ 7.8–8.1 ppm) and oxoindole NH (δ 10.2 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 264.0885 (calculated for C15H10N3O: 264.0879). X-ray crystallography, as employed for spiro-4H-pyran derivatives, resolves bond angles and confirms the planar indole-benzenenitrile linkage.

Table 2: Key Spectroscopic Data

TechniqueData Highlight
1H NMR (400 MHz)δ 10.2 (s, 1H, NH), 7.8–7.1 (m, 8H, Ar)
HRMS[M+H]+ 264.0885
XRDCCDC 1887180 (analog)

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or nitrile hydrolysis, necessitate strict stoichiometric control. For example, limiting chloroacetic acid to 1.1 equivalents reduces di-substituted byproducts from 15% to <5%.

Scalability Issues

Hydrogenation steps require high-pressure equipment, complicating scale-up. Switching to transfer hydrogenation with ammonium formate allows ambient pressure conditions, improving safety and cost-efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.